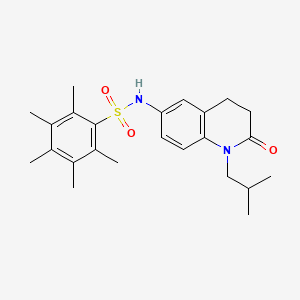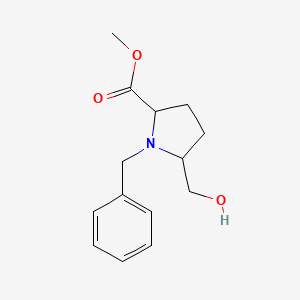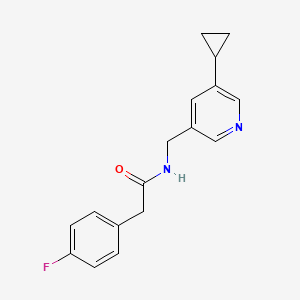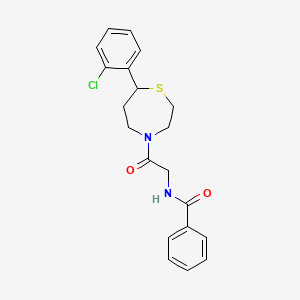![molecular formula C19H21N3O3S B2688630 N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide CAS No. 852141-55-0](/img/structure/B2688630.png)
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of hydrazine hydrate with acryloyl derivatives . These intermediates are prepared from acetylquinolinones with diversely functionalized aldehydes . This synthetic approach provides a new and efficient tool for constructing novel heterocycles on newly synthesized substituted α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of such compounds can be confirmed with their elemental analysis, 1H NMR, 13C NMR, IR, and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of hydrazine hydrate with acryloyl derivatives . The structures of all the synthesized products were confirmed with their elemental analysis, 1H NMR, 13C NMR, IR, and MS analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For instance, the IR spectrum can provide information about the functional groups present in the compound, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the compound .科学的研究の応用
Inhibition of Carbonic Anhydrase Isoenzymes
Sulfonamides, including pyrazole-based sulfonamides, have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. These enzymes are critical in various physiological processes, and their inhibitors can be used to treat diseases such as glaucoma, epilepsy, and edema. For example, Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and found them to exhibit significant inhibitory activity on hCA I and II, surpassing that of the free ligand and control compounds like acetazolamide (Büyükkıdan et al., 2017).
Synthesis and Bioactivities as Enzyme Inhibitors
The integration of pyrazoline and sulfonamide pharmacophores has led to the synthesis of compounds with potent activity against hCA isoenzymes and acetylcholinesterase (AChE) enzyme, showing potential for the treatment of neurological disorders. Ozmen Ozgun et al. (2019) designed and synthesized benzensulfonamides that inhibited cytosolic hCA I and II isoenzymes with low cytotoxicity, making them promising candidates for further development (Ozmen Ozgun et al., 2019).
Antimicrobial and Anticancer Activities
Derivatives of pyrazole-based sulfonamides have also been evaluated for their antimicrobial and anticancer properties. El‐Emary et al. (2002) synthesized sulfonamide derivatives that showed potential as antimicrobial agents against various pathogens. Furthermore, compounds have been assessed for their anticancer activities, indicating the potential for developing new therapeutic agents targeting specific cancer cell lines (El‐Emary et al., 2002).
Anti-Malarial Activity
Pyrazole-based sulfonamide compounds have been synthesized and evaluated for their anti-malarial activity. Unnissa et al. (2015) reported on the synthesis of cinnoline derivatives with promising in vitro anti-malarial activity against Plasmodium falciparum, alongside notable anti-bacterial activity against various pathogenic microbes, highlighting their potential as anti-malarial and anti-microbial agents (Unnissa et al., 2015).
作用機序
While the specific mechanism of action for “N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide” is not mentioned in the sources, similar compounds have been shown to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
N-[3-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-26(24,25)21-17-11-7-10-16(12-17)18-13-19(22(20-18)14(2)23)15-8-5-4-6-9-15/h4-12,19,21H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJVRUPPPVOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2688550.png)
![4-Pent-4-enoyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2688551.png)
![1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide](/img/structure/B2688552.png)






![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate](/img/no-structure.png)
![N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2688567.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2688570.png)